![molecular formula C10H23NO2 B13303706 2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)
2-[(Heptan-2-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Heptan-2-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is part of the amino alcohol family and is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-2-yl)amino]propane-1,3-diol typically involves the reaction of heptan-2-amine with 1,3-dihydroxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amino group of heptan-2-amine reacts with the hydroxyl groups of 1,3-dihydroxypropane to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Heptan-2-yl)amino]propane-1,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Heptan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s hydroxyl groups can also participate in various biochemical reactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A similar compound with a different alkyl group, used in the synthesis of cyclic carbonate monomers.
Serinol (2-amino-1,3-propanediol): Used in the synthesis of synthetic antibiotics and other pharmaceuticals.
Uniqueness
2-[(Heptan-2-yl)amino]propane-1,3-diol is unique due to its specific heptan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and biologically active molecules .
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(heptan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-3-4-5-6-9(2)11-10(7-12)8-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
IQURVELXYFFWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)
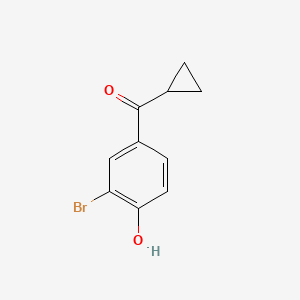


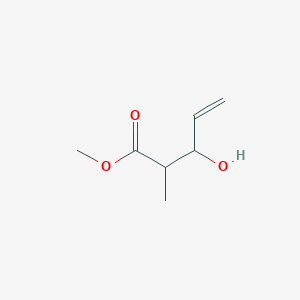
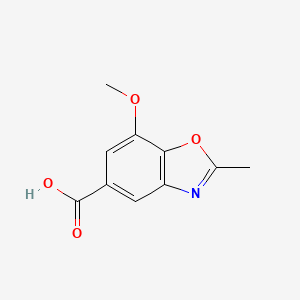
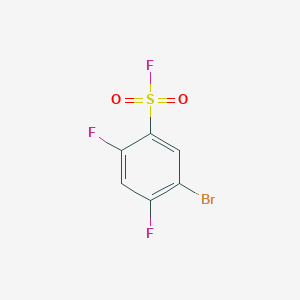
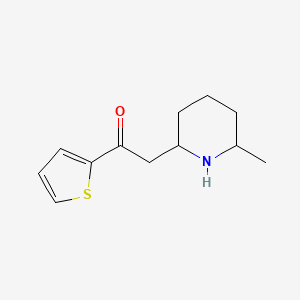


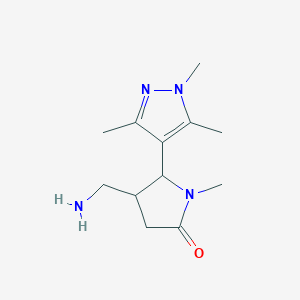
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)

